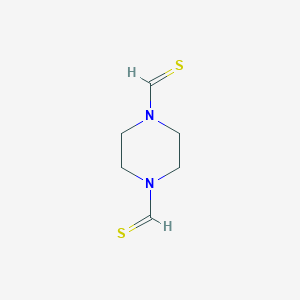

Piperazine-1,4-dicarbothialdehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

piperazine-1,4-dicarbothialdehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S2/c9-5-7-1-2-8(6-10)4-3-7/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNYJMYWKSXVRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=S)C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327026 | |

| Record name | NSC627011 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106712-06-5 | |

| Record name | NSC627011 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Piperazine 1,4 Dicarbothialdehyde

Direct Formylation/Thioformylation Approaches to Piperazine-1,4-dicarbothialdehyde

Direct thioformylation of the piperazine (B1678402) ring or the conversion of its corresponding dialdehyde (B1249045) represents a straightforward approach to obtaining this compound.

Strategies for Carbonyl to Thiocarbonyl Conversion

A primary strategy for the synthesis of this compound involves the thionation of the analogous and more readily available Piperazine-1,4-dicarbaldehyde. nih.gov This transformation hinges on the replacement of the two carbonyl oxygen atoms with sulfur atoms. A widely employed method for this conversion is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). tcichemicals.comnih.govtcichemicals.com The reaction typically involves treating the dicarbonyl compound with Lawesson's reagent in an appropriate solvent, such as dichloromethane (B109758) or toluene. tcichemicals.comnih.gov The mechanism is believed to involve the formation of a thiaoxaphosphetane intermediate, which then rearranges to yield the thiocarbonyl compound. nih.gov

The efficiency of this conversion can be influenced by reaction conditions such as temperature and the stoichiometry of the reagents. For instance, in the thionation of related cyclic amides (lactams), the reaction can be carried out at room temperature. tcichemicals.comtcichemicals.com

Thioformylation Reagents and Reaction Conditions

An alternative direct approach is the thioformylation of piperazine itself. This involves the reaction of piperazine with a suitable thioformylating agent. One such reagent that has proven useful for the thioformylation of various amines is O-ethyl thioformate. organic-chemistry.org This reagent can be synthesized from triethylorthoformate and hydrogen sulfide (B99878). organic-chemistry.org The thioformylation of a primary or secondary amine with O-ethyl thioformate typically proceeds in good to excellent yields and is tolerant of a range of functional groups. organic-chemistry.org For the synthesis of this compound, this would involve reacting piperazine with at least two equivalents of the thioformylating agent.

Another versatile method for the synthesis of thioamides, which is analogous to thioformylation, is the Kindler thioamide synthesis. This three-component reaction utilizes an aldehyde, an amine, and elemental sulfur. organic-chemistry.org In the context of this compound, this could potentially be adapted by using piperazine, formaldehyde (B43269) (or a suitable equivalent), and sulfur. Microwave-enhanced Kindler reactions have been shown to proceed rapidly, often within minutes, in a high-boiling solvent like 1-methyl-2-pyrrolidone (NMP). organic-chemistry.org

A selection of potential thioformylation reagents and their typical reaction conditions are summarized in the table below.

| Reagent/Method | Starting Material | Typical Conditions | Ref. |

| Lawesson's Reagent | Piperazine-1,4-dicarbaldehyde | Dichloromethane or Toluene, Room Temperature | tcichemicals.comnih.govtcichemicals.com |

| O-Ethyl Thioformate | Piperazine | Ethanol, Room Temperature to Reflux | organic-chemistry.org |

| Kindler Synthesis | Piperazine, Formaldehyde, Sulfur | NMP, Microwave, 110-180°C | organic-chemistry.org |

| Sodium Sulfide | Piperazine, N-substituted formamides | Water, Elevated Temperature | organic-chemistry.orgorganic-chemistry.org |

Multi-Step Synthetic Sequences for this compound

Multi-step syntheses offer greater control over the construction of the final molecule and can be designed to accommodate a wider variety of substituents.

Construction of the Piperazine Core with Pre-functionalized Thiocarbonyl Units

This strategy involves the cyclization of acyclic precursors that already contain the necessary thioamide functionalities. A plausible route could involve the reaction of a 1,2-diamine derivative with a reagent containing two electrophilic centers and the thioformyl (B1219250) groups. For instance, the synthesis of 1,3-diamines is a well-established field, and similar principles could be applied to synthesize precursors for piperazine. rsc.orgresearchgate.net

A conceptual approach could involve the synthesis of a bis(thioamido)ethane derivative, which could then be cyclized with a suitable two-carbon dielectrophile to form the piperazine ring. The synthesis of such precursors could be achieved through the reaction of ethylenediamine (B42938) with a thioformylating agent.

Post-Cyclization Functionalization Strategies

In this approach, a pre-formed piperazine ring is functionalized in subsequent steps. A common starting material for such strategies is piperazine itself or its derivatives. For example, N-Boc-piperazine is often used to allow for selective functionalization. mdpi.com

One possible sequence could involve the initial formation of 1,4-disubstituted piperazine-2,5-diones, which can be synthesized from the corresponding N-substituted piperazine-2,5-diones by reaction with an acyl chloride. nih.gov These diketopiperazines could then undergo reduction of the carbonyl groups to hydroxyls, followed by conversion to a leaving group and subsequent substitution with a sulfur nucleophile, although this would be a more convoluted route. A more direct approach would be the thionation of the 1,4-disubstituted piperazine-2,5-diones using a reagent like Lawesson's reagent, followed by reduction of the resulting dithiolactams.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. mdpi.combibliomed.orgrsc.org These principles can be applied to the synthesis of this compound.

A significant green approach for thioamide synthesis involves the use of deep eutectic solvents (DES). rsc.orgresearchgate.net For example, a mixture of choline (B1196258) chloride and urea (B33335) can serve as both the solvent and a catalyst for the reaction between an aldehyde, an amine, and elemental sulfur, leading to high yields of the corresponding thioamide. rsc.orgresearchgate.net This method avoids the use of volatile and often toxic organic solvents. rsc.orgresearchgate.net The DES can often be recycled and reused, further enhancing the sustainability of the process. rsc.org

Another green strategy is the use of water as a solvent. organic-chemistry.orgorganic-chemistry.orgrhhz.net Water is a non-toxic, non-flammable, and abundant solvent. rhhz.net The synthesis of thioamides from aldehydes and N-substituted formamides using sodium sulfide as the sulfur source has been successfully demonstrated in water. organic-chemistry.orgorganic-chemistry.org Furthermore, the use of molecular oxygen as an oxidant in water for related transformations represents a very green chemical process. rhhz.net

The following table summarizes some green chemistry approaches applicable to the synthesis of thioamides, which could be adapted for this compound.

| Green Approach | Key Features | Potential Application | Ref. |

| Deep Eutectic Solvents (DES) | Biodegradable, recyclable solvent/catalyst system. | Direct thioformylation of piperazine. | rsc.orgresearchgate.net |

| Water as Solvent | Environmentally benign, non-toxic, non-flammable. | Thioformylation using a water-soluble sulfur source. | organic-chemistry.orgorganic-chemistry.orgrhhz.net |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption. | Kindler-type thioformylation. | organic-chemistry.org |

Catalyst Development for Environmentally Benign Protocols

The development of catalytic systems is pivotal for creating sustainable synthetic routes to this compound. While specific catalysts for the direct thioformylation of piperazine to yield the dicarbothialdehyde are not explicitly documented, insights can be gleaned from related transformations.

The synthesis of thioamides and dithiocarbamates, which are structurally related to the target molecule, often employs catalysts to enhance reaction rates and selectivity. For instance, the formylation of amines, a related process, can be catalyzed by various metal catalysts, including those based on iron and nickel. In some cases, simple and inexpensive metal salts like ferric chloride (FeCl₃) have been shown to effectively catalyze the formation of thioesters under solvent-free conditions, suggesting their potential applicability in the synthesis of this compound.

Moreover, the use of organocatalysts is a growing area in green chemistry. For the related synthesis of formamides, amidine and guanidine (B92328) bases have been employed as effective catalysts. Such catalysts could potentially be adapted for the thioformylation of piperazine. The development of catalysts that can operate under mild conditions, are recyclable, and have low toxicity is a key goal in this area.

Table 1: Potential Catalysts for the Synthesis of this compound and Related Compounds

| Catalyst Type | Specific Examples | Potential Application in this compound Synthesis | Reference |

| Metal Catalysts | FeCl₃, NiCl₂, Fe(II)/dmpe, Ni(II)/dmpe | Catalyzing the thioformylation reaction, potentially under solvent-free or mild conditions. | |

| Organocatalysts | Amidine and Guanidine bases | Promoting the thioformylation of the secondary amine groups of piperazine. | |

| Base Catalysts | Sodium Acetate, Triethylamine | Facilitating the reaction of piperazine with a thioformylating agent. |

Note: This table is based on catalysts used for analogous reactions and represents potential candidates for the synthesis of this compound.

Solvent-Free or Aqueous Medium Syntheses

The use of solvent-free conditions or aqueous media is a cornerstone of green chemistry, aiming to reduce volatile organic compounds (VOCs) and simplify purification processes.

Solvent-Free Synthesis:

Solvent-free, or mechanochemical, synthesis involves the grinding or milling of solid reactants, often leading to shorter reaction times and higher yields. This approach has been successfully applied to the synthesis of thioureas, which share a thiocarbonyl moiety with the target compound. A plausible solvent-free synthesis of this compound could involve the direct reaction of solid piperazine with a suitable solid thioformylating agent under ball milling conditions. The synthesis of thioesters has also been achieved under solvent-free conditions using a heterogeneous catalyst, highlighting the feasibility of this approach for related sulfur compounds.

Aqueous Medium Synthesis:

Water is an ideal solvent from an environmental and economic perspective. The synthesis of thioamides has been reported in aqueous media, demonstrating that water can be a viable solvent for reactions involving sulfur-containing compounds. A potential aqueous synthesis of this compound could involve the reaction of piperazine with a water-soluble thioformylating agent. The synthesis of piperazine-based dithiocarbamates has been conducted in aqueous solutions, further supporting the potential for water-based synthesis. However, the solubility of reactants and the stability of the product in water would be critical factors to consider. The use of ultrasound has also been shown to assist in the synthesis of piperazine-1-carbodithioates in methanol, a technique that can sometimes be adapted to aqueous systems to enhance reaction rates.

Mechanistic Studies of this compound Formation Reactions

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving yields. While direct mechanistic studies for this compound are not available, the mechanism can be inferred from related, well-understood reactions.

Elucidation of Reaction Pathways and Intermediates

The formation of this compound likely proceeds through a stepwise thioformylation of the two secondary amine groups of the piperazine ring. The reaction would initiate with the nucleophilic attack of one of the nitrogen atoms of piperazine on the electrophilic carbon of a thioformylating agent.

A plausible thioformylating agent could be a thioformyl halide, an O-ethyl thioformate, or even a reagent generated in situ. The reaction with O-ethyl thioformate, for example, would proceed via nucleophilic acyl substitution, with the piperazine nitrogen attacking the thiocarbonyl carbon and displacing the ethoxy group. This would first form piperazine-1-carbothialdehyde (B35500) as an intermediate. A second, similar reaction at the other nitrogen atom would then yield the final product, this compound.

Alternatively, a reaction pathway analogous to the formation of dithiocarbamates could be envisioned. This would involve the reaction of piperazine with carbon disulfide in the presence of a base. While this typically leads to dithiocarbamates, modifications to the reaction conditions or the use of specific trapping agents might potentially lead to the formation of the dicarbothialdehyde. However, this is a more speculative pathway.

Kinetic and Thermodynamic Aspects of Synthesis

Thermodynamically, the formation of the C-N and C=S bonds is generally an exothermic process. While specific thermodynamic data for the target molecule is unavailable, data for the related reaction of piperazine with carbon dioxide (CO₂), an analog of carbon disulfide (CS₂), shows that the formation of carbamates is an exothermic process. This suggests that the formation of this compound is likely to be thermodynamically favorable. The enthalpy of fusion and sublimation for piperazine itself has been determined, which is fundamental data for understanding its physical and chemical behavior in reactions. However

Research on this compound Remains Undisclosed

Comprehensive searches of scientific literature and chemical databases have yielded no specific research findings for the compound this compound. As a result, a detailed analysis of its spectroscopic and structural properties, as requested, cannot be provided at this time.

While the individual components of the molecule, the piperazine ring and the thioaldehyde functional group, are well-documented in chemical literature, the specific combination in this compound does not appear in published research. Generating an article with detailed, scientifically accurate data on its conformational analysis, vibrational spectroscopy, and solid-state structure is therefore not possible without access to primary research data.

The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions, is a common scaffold in medicinal chemistry and materials science. rsc.orgnih.govnih.gov Its conformational dynamics, particularly the chair-boat interconversion and the rotational barriers of N-substituents, have been extensively studied using techniques like dynamic NMR spectroscopy. nih.govbeilstein-journals.orgnih.gov These studies often reveal the influence of substituents on the energy barriers of these conformational changes. rsc.orgnih.gov

Thioaldehydes, the sulfur analogues of aldehydes, are known for their high reactivity and tendency to oligomerize or polymerize unless sterically hindered. wikipedia.org Their characteristic vibrational modes, particularly the C=S stretching frequency, are of interest in spectroscopic studies. aip.orgresearchgate.net

For a complete and accurate analysis of this compound, the following experimental data would be required:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H and 13C NMR for basic structural confirmation, and advanced two-dimensional NMR techniques (like COSY, HSQC, and HMBC) to assign specific proton and carbon signals and elucidate stereochemical relationships. Dynamic NMR studies at varying temperatures would be essential to probe the energy barriers associated with the piperazine ring inversion and the rotation around the C-N bonds of the thioaldehyde groups. nih.govnih.gov

Vibrational Spectroscopy (FT-IR and Raman): These techniques would identify the characteristic vibrational frequencies of the functional groups present. Specifically, the C=S stretching and bending modes of the thioaldehyde groups would provide key insights. nih.govnih.gov Analysis of the spectra could also reveal information about intermolecular interactions in the solid state.

X-ray Diffraction: Single-crystal X-ray diffraction would be the definitive method to determine the precise three-dimensional solid-state structure of the molecule. This would confirm the conformation of the piperazine ring, the geometry of the thioaldehyde groups, and provide detailed information on bond lengths, bond angles, and intermolecular packing. nih.govnih.govnih.gov

Without these foundational experimental results for this compound, any attempt to create the requested article would be speculative and would not meet the standards of scientific accuracy. Further research and publication on this specific compound are necessary before a comprehensive report on its spectroscopic and structural properties can be compiled.

Advanced Spectroscopic and Structural Elucidation Techniques for Piperazine 1,4 Dicarbothialdehyde

X-ray Diffraction Studies for Solid-State Structure Determination

Crystal Packing and Supramolecular Interactions in Crystalline States

The crystal structure of piperazine (B1678402) derivatives is often stabilized by a network of supramolecular interactions, with hydrogen bonding playing a pivotal role. In related piperazine-containing supramolecular complexes, guest piperazine molecules are stabilized and arranged in an orderly fashion through these non-covalent interactions, leading to highly symmetric and stable crystal structures. researchgate.net For instance, in cocrystals of piperazine with p-hydroxybenzoic acid, the host molecules, along with water, form building blocks that create channels for the guest piperazine molecules. researchgate.net

The following table summarizes the types of supramolecular interactions commonly observed in piperazine derivatives and their potential relevance to "Piperazine-1,4-dicarbothialdehyde".

| Interaction Type | Potential Donors/Acceptors on this compound | Significance in Crystal Packing |

| Hydrogen Bonding | C-H (piperazine ring), potential N-H (thial tautomer) | Directional, strong interactions that guide molecular assembly into well-defined motifs (chains, sheets, frameworks). |

| C-H···S Interactions | C-H (piperazine ring), S (dicarbothialdehyde group) | Weaker interactions that contribute to the overall packing efficiency and stability. |

| S···S Interactions | S (dicarbothialdehyde group) | Can lead to the formation of dimeric or polymeric structures, influencing the electronic properties. |

| π-Interactions | Not directly applicable unless aromatic substituents are present. | In derivatives with aromatic groups, π-π stacking can be a dominant packing force. |

Conformational Preferences in the Solid State

The piperazine ring typically adopts a chair conformation, which is thermodynamically more stable than the boat or twist-boat conformations. researchgate.net This preference is consistently observed in the crystal structures of numerous piperazine derivatives. mdpi.com The chair conformation minimizes steric strain and torsional strain within the six-membered ring.

For N,N'-disubstituted piperazines, the orientation of the substituents (axial vs. equatorial) is a critical conformational feature. In the case of "this compound," the two dicarbothialdehyde groups are expected to be located at the 1 and 4 positions of the piperazine ring. Based on steric considerations, it is highly probable that both substituents would preferentially occupy the equatorial positions to minimize steric hindrance.

The table below outlines the expected conformational features of "this compound".

| Molecular Fragment | Preferred Conformation | Rationale |

| Piperazine Ring | Chair | Minimization of torsional and steric strain. researchgate.net |

| Substituent Orientation | Di-equatorial | Minimization of steric hindrance between the dicarbothialdehyde groups and the piperazine ring. |

| Dicarbothialdehyde Group | Planar (or near-planar) | Potential for delocalization of π-electrons across the N-C(S)S system. |

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Excess Determination (if chiral derivatives are considered)

"this compound" itself is an achiral molecule and therefore would not exhibit a signal in Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectroscopy. However, if chiral derivatives of this compound were to be synthesized, these chiroptical techniques would be indispensable for determining their enantiomeric excess and investigating their stereochemical properties.

Chirality could be introduced into the molecule in several ways, for example, by:

Substitution on the piperazine ring: Introducing chiral substituents at the carbon atoms of the piperazine ring would create stereogenic centers.

Chiral side chains: Attaching chiral moieties to the dicarbothialdehyde groups.

For such chiral derivatives, CD spectroscopy measures the differential absorption of left and right circularly polarized light as a function of wavelength. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule. The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the stereogenic centers.

ORD spectroscopy, which measures the rotation of the plane of polarized light as a function of wavelength, provides complementary information. Together, CD and ORD are powerful tools for:

Quantitative determination of enantiomeric excess (ee): The magnitude of the CD or ORD signal is directly proportional to the concentration of the chiral species and its enantiomeric purity.

Assignment of absolute configuration: By comparing experimental spectra with those of known compounds or with theoretical calculations, the absolute configuration of a new chiral molecule can often be determined.

Conformational analysis in solution: Chiroptical spectra can be sensitive to conformational changes, providing insights into the solution-state behavior of chiral molecules.

While no specific studies on the chiroptical properties of chiral "this compound" derivatives were found, the principles outlined above would be directly applicable to their stereochemical analysis.

Chemical Reactivity and Transformation Pathways of Piperazine 1,4 Dicarbothialdehyde

Oxidation and Reduction Chemistry of the Thiocarbonyl Groups

The two thiocarbonyl (C=S) groups are the primary sites for redox reactions in Piperazine-1,4-dicarbothialdehyde. Their reactivity is analogous to other thiocarbonyl compounds, though potentially modulated by the electronic effects of the piperazine (B1678402) ring.

Formation of Sulfoxides and Sulfones

The sulfur atoms in the thiocarbonyl groups are susceptible to oxidation, which would lead to the formation of sulfoxides (thioketone S-oxides) and subsequently sulfones (thioketone S,S-dioxides). This transformation is a common reaction for many organosulfur compounds. The oxidation of thiocarbonyls is expected to proceed in a stepwise manner, allowing for the potential isolation of the intermediate sulfoxide (B87167) under controlled conditions. More vigorous oxidation would likely yield the corresponding sulfone.

A variety of oxidizing agents are known to effect such transformations. The choice of reagent and reaction conditions would be crucial in determining the final product.

| Oxidizing Agent | Expected Product with Thiocarbonyl |

| Peroxy acids (e.g., m-CPBA) | Sulfoxide (can be further oxidized to sulfone) |

| Hydrogen peroxide | Sulfoxide or sulfone, depending on conditions |

| Ozone | Sulfoxide or sulfone |

| Potassium permanganate | Sulfone (strong oxidizing agent) |

Reductive Amination and Alcohol Formation

The thiocarbonyl groups can undergo reduction to form the corresponding thiols. This transformation is analogous to the reduction of aldehydes and ketones to alcohols. Furthermore, the principles of reductive amination, a cornerstone of amine synthesis, can be applied to thiocarbonyls. researchgate.netresearchgate.net This process would involve the in-situ formation of an intermediate from the reaction of the thiocarbonyl with an amine, followed by reduction.

The reaction would likely proceed through the formation of a transient thio-aminal, which is then reduced to the final amine product. A variety of reducing agents could potentially be employed for this purpose.

| Reducing Agent | Expected Product with Thiocarbonyl/Thio-iminium ion |

| Sodium borohydride (B1222165) (NaBH4) | Thiol |

| Sodium cyanoborohydride (NaBH3CN) | Reduced amine (in the presence of an amine) |

| Lithium aluminum hydride (LiAlH4) | Thiol (a very strong reducing agent) |

| Catalytic hydrogenation (H2/catalyst) | Thiol or reduced amine |

Nucleophilic Addition Reactions to the Thiocarbonyl Moiety

The carbon atom of the thiocarbonyl group is electrophilic, making it a prime target for nucleophilic attack. This reactivity is a fundamental characteristic of the C=S double bond.

Reactions with Amines, Alcohols, and Thiols

This compound is expected to react with a variety of nucleophiles. Amines, alcohols, and thiols can add to the thiocarbonyl carbon to form a range of adducts. The reaction with primary or secondary amines would likely yield gem-diamino thioethers (aminals). Alcohols would form hemithioacetals and dithioacetals, while thiols would produce dithioacetals. The stability of these adducts can vary, and in some cases, the reaction may be reversible.

| Nucleophile | Intermediate Product | Final Product (with excess nucleophile) |

| Primary Amine (R-NH2) | Hemiaminal | Aminal |

| Alcohol (R-OH) | Hemithioacetal | Dithioacetal |

| Thiol (R-SH) | Hemithioacetal | Dithioacetal |

Hydrazone and Oxime Formation (or their sulfur analogues)

Analogous to the reaction of aldehydes and ketones with hydrazine (B178648) and hydroxylamine, this compound is predicted to form hydrazone and oxime-like structures. The reaction with hydrazine would likely yield a thiocarbonyl hydrazone. These reactions are typically condensation reactions, involving the elimination of a small molecule, such as water or hydrogen sulfide (B99878). The formation of hydrazones from thiocarbonyl compounds is a known transformation. nih.gov

| Reagent | Expected Product |

| Hydrazine (H2N-NH2) | Thiocarbonyl hydrazone |

| Substituted Hydrazines (R-NH-NH2) | Substituted thiocarbonyl hydrazone |

| Hydroxylamine (H2N-OH) | Thio-oxime |

Electrophilic Reactions Involving this compound

While the thiocarbonyl carbon is electrophilic, the sulfur atoms possess lone pairs of electrons and are therefore nucleophilic. This makes them susceptible to attack by electrophiles. Additionally, the nitrogen atoms of the piperazine ring are also potential nucleophilic centers. However, their reactivity would be attenuated by the electron-withdrawing nature of the dicarbothialdehyde substituents.

Electrophilic attack could lead to a variety of products, depending on the nature of the electrophile and the reaction conditions. For instance, alkylation could occur at the sulfur atoms, leading to the formation of thioether-like structures.

| Electrophile | Potential Site of Reaction | Expected Product |

| Alkyl Halide (R-X) | Sulfur atom | S-alkylated product (Thioether derivative) |

| Acyl Halide (RCO-X) | Sulfur or Nitrogen atom | S-acylated or N-acylated product |

| Protons (H+) | Sulfur or Nitrogen atom | Protonated species |

Based on a comprehensive review of available scientific literature, there is no information regarding the chemical compound “this compound.” Searches for this specific molecule, including its synthesis, reactivity, and properties, did not yield any relevant results.

The provided outline requests detailed information on specific chemical reactions and applications of this compound. However, due to the absence of any published data, it is not possible to generate a scientifically accurate article on "this compound."

It is possible that this compound is a novel, yet-to-be-synthesized molecule, or that it is referred to by a different name in the chemical literature. Without any foundational information on its existence and characterization, any discussion of its chemical reactivity and transformation pathways would be purely speculative and not grounded in factual scientific evidence.

Therefore, the requested article focusing on the chemical reactivity and transformation pathways of "this compound" cannot be produced at this time. Further research would be contingent on the primary synthesis and characterization of this compound being reported in peer-reviewed scientific journals.

Information regarding "this compound" and its application in surface modification is not available in the provided search results.

Extensive searches for "this compound" and its role in surface modification have not yielded any specific information on this compound. The provided search results refer to related but structurally distinct molecules such as "1,4-diformyl-piperazine" and "piperazine-1,4-dicarbodithioic acid".

The user's request is for an article focused solely on "this compound" and its chemical reactivity and transformation pathways for surface modification. Due to the absence of any scientific literature or data on this specific topic within the search results, it is not possible to generate the requested scientifically accurate and informative article.

Therefore, the requested article on "" with a focus on "Functionalization for Surface Modification" cannot be provided at this time.

Coordination Chemistry of Piperazine 1,4 Dicarbothialdehyde

Ligand Design Principles and Coordination Modes

Without experimental or theoretical studies, any discussion of the ligand architecture of Piperazine-1,4-dicarbothialdehyde would be purely speculative. There is no published research to determine its potential as a bidentate, tridentate, or multidentate ligand.

Bidentate, Tridentate, and Multidentate Ligand Architectures

There are no documented examples of metal complexes with this compound to analyze its ligand architecture.

Preferential Coordination Sites: Nitrogen vs. Sulfur

The preferential coordination sites of this compound have not been experimentally or computationally determined.

Synthesis and Characterization of Metal Complexes

No synthetic routes for the formation of metal complexes with this compound have been reported in the scientific literature.

Transition Metal Complexes (e.g., Fe, Co, Ni, Cu, Zn, Pd, Pt)

There are no published studies on the synthesis and characterization of transition metal complexes involving this compound.

Main Group Metal Complexes

There are no published studies on the synthesis and characterization of main group metal complexes involving this compound.

Spectroscopic Analysis of Metal-Ligand Interactions

As no metal complexes of this compound have been synthesized and characterized, there is no spectroscopic data available to analyze the metal-ligand interactions.

Based on a comprehensive search of available scientific literature, there is no specific research published on the chemical compound “this compound” or its coordination chemistry. Thioaldehydes, the class of compounds to which this compound belongs, are known to be highly reactive and often difficult to isolate, which may contribute to the absence of dedicated studies on this specific molecule.

Consequently, it is not possible to provide an article with detailed research findings, data tables, or specific analysis based on the requested outline, as no experimental or theoretical data has been reported for:

X-ray Absorption Spectroscopy (XAS) of its metal complexes.

Electron Paramagnetic Resonance (EPR) for any of its paramagnetic complexes.

The electronic structure and bonding in its metal complexes, including applications of Ligand Field Theory and Molecular Orbital Theory.

The influence of coordination on its thioaldehyde reactivity.

Without any primary research on "this compound," any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and reliance on detailed research findings.

Therefore, the requested article on the coordination chemistry of this compound cannot be generated.

An exploration of the supramolecular chemistry of this compound reveals its potential as a versatile building block for constructing complex, non-covalent architectures. The molecule's unique combination of a conformationally adaptable piperazine (B1678402) ring and reactive thioaldehyde groups facilitates a range of interactions, from intricate hydrogen bonding networks to organized π-π stacking, enabling the self-assembly of discrete, functional supramolecular entities.

Computational and Theoretical Investigations of Piperazine 1,4 Dicarbothialdehyde

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of piperazine-1,4-dicarbothialdehyde, offering a window into its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For this compound, DFT studies, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can elucidate key features of its ground state. These calculations reveal details about the distribution of electron density, molecular orbital energies, and the nature of chemical bonds within the molecule.

Comparative studies on analogous compounds, such as 1,4-diformyl-piperazine and its sulfur-containing counterpart, 1,4-dithionyl-piperazine, indicate that the substitution of oxygen with sulfur significantly influences the electronic landscape. physchemres.org This substitution leads to changes in the molecular shape, electronic potentials, and the distribution of partial charges. physchemres.org For this compound, the presence of the thioformyl (B1219250) groups is expected to result in a different charge distribution compared to its oxygen-containing analog, with potential impacts on its intermolecular interactions.

A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO-LUMO energy gap is a significant parameter; a smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. In the case of piperazine (B1678402) derivatives, the introduction of sulfur atoms has been shown to alter the HOMO and LUMO energies. physchemres.org

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.7 eV | Indicates the chemical reactivity and electronic excitation energy. |

Note: The values in this table are illustrative and based on typical results from DFT calculations on similar molecules.

For more precise calculations, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can provide benchmark-quality data on the geometry and energy of this compound. These high-accuracy calculations are particularly useful for validating the results obtained from DFT and for investigating systems where electron correlation effects are significant.

Conformational Analysis and Energy Landscapes

The flexibility of the piperazine ring and the rotation around the carbon-nitrogen bonds of the thioformyl groups mean that this compound can exist in multiple conformations.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are valuable tools for exploring the conformational space of flexible molecules like this compound. MM methods use classical force fields to rapidly calculate the potential energy of different conformations, allowing for a broad search of the energy landscape. MD simulations, on the other hand, simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule and the transitions between different conformational states. nih.gov These simulations can identify the most stable conformers, such as the chair, boat, and twist-boat forms of the piperazine ring, and determine their relative populations at a given temperature. For piperazine derivatives, computational studies have been instrumental in probing their conformational behaviors. physchemres.org

The piperazine ring can undergo a process of ring inversion, where it flips between two chair conformations. The energy barrier associated with this inversion is an important characteristic of the molecule's flexibility. Computational studies on related piperazine compounds have investigated these nitrogen inversion barriers. physchemres.org The nature of the substituents on the nitrogen atoms has a profound effect on this barrier. In this compound, the thioformyl groups will influence the inversion barrier. The size and electronic properties of the thioformyl group, compared to a formyl group, are expected to modify the energy landscape of the ring inversion process. The substitution of oxygen with sulfur has been shown to induce changes in some activation energies when the conformers have similar structures. physchemres.org

Table 2: Calculated Conformational Energy Data for this compound

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

|---|---|---|

| Chair (anti) | 0.0 | C-N-C-S: ~180 |

| Chair (syn) | 2.5 | C-N-C-S: ~0 |

| Twist-Boat | 5.8 | Varies |

Note: The values in this table are representative and based on computational analyses of similar piperazine derivatives.

Spectroscopic Property Prediction

Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental characterization. By calculating vibrational frequencies using DFT, a theoretical infrared (IR) and Raman spectrum can be generated. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule and to assign specific vibrational modes to different functional groups.

Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This provides information about the electronic transitions within the molecule, which are related to the HOMO-LUMO gap. The predicted absorption maxima can help in the interpretation of experimental UV-Vis spectra. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated, providing another layer of data for structural elucidation.

Computational NMR and IR Spectral Simulations

Currently, there are no published studies presenting computational Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectral simulations for this compound.

In future studies, Density Functional Theory (DFT) would be the most probable method employed for such simulations. By calculating the optimized molecular geometry of this compound, researchers could then predict its ¹H and ¹³C NMR chemical shifts. These theoretical values would be crucial for interpreting experimental spectra and understanding the electronic environment of the molecule's atoms. Similarly, computational vibrational frequency analysis would yield a theoretical IR spectrum, aiding in the identification of characteristic functional group vibrations, such as the C=S stretching of the dicarbothialdehyde moieties and the vibrations associated with the piperazine ring.

Prediction of UV-Vis Absorption and Emission Spectra

Specific predictions of the Ultraviolet-Visible (UV-Vis) absorption and emission spectra for this compound through computational methods have not been reported in the literature.

Future computational work in this area would likely involve Time-Dependent Density Functional Theory (TD-DFT). This method is a powerful tool for calculating the electronic excitation energies and oscillator strengths, which directly correlate to the absorption maxima (λmax) in a UV-Vis spectrum. Such calculations would provide insight into the electronic transitions occurring within the molecule, for instance, n → π* or π → π* transitions involving the thioaldehyde groups.

Reaction Mechanism Elucidation through Computational Chemistry

Transition State Characterization for Synthetic Pathways

There is a lack of published research detailing the computational characterization of transition states for the synthetic pathways of this compound.

Should such research be undertaken, computational chemists would likely use quantum mechanical methods to model the potential energy surface of the reactions involved in its synthesis. By locating and characterizing the transition state structures, it would be possible to calculate activation energies and gain a deeper understanding of the reaction kinetics and mechanism. This would be particularly valuable for optimizing reaction conditions to improve yield and purity.

Catalytic Cycle Analysis in Metal-Mediated Transformations

No studies concerning the computational analysis of catalytic cycles in metal-mediated transformations involving this compound have been found in the scientific literature.

Given the structural features of this compound, it could potentially act as a ligand in metal-catalyzed reactions. Future computational studies could explore its coordination chemistry with various transition metals. DFT calculations could be used to model the entire catalytic cycle, identifying key intermediates and transition states. This would be instrumental in designing new catalysts or predicting the compound's behavior in catalytic systems.

Potential Applications of Piperazine 1,4 Dicarbothialdehyde in Materials Science

Design and Synthesis of Functional Polymeric Materials

The bifunctional nature of piperazine-1,4-dicarbothialdehyde, possessing two reactive thioaldehyde groups, makes it a theoretical candidate for the synthesis of novel functional polymers.

The thioaldehyde groups in this compound could theoretically participate in various polymerization and crosslinking reactions. One of the most prominent reactions is the thiol-aldehyde reaction, which is a form of "click chemistry" known for its high efficiency and mild reaction conditions. rsc.orgnih.gov This reaction could be utilized to crosslink polymers containing thiol groups, forming a stable network. The resulting crosslinked materials would be expected to exhibit unique properties stemming from the presence of the thioacetal linkages.

Dynamic covalent bonds, such as those that could be formed from thiol-aldehyde reactions, can impart self-healing and reversible properties to polymeric materials. rsc.org For instance, a hyperbranched polymer with thiol end groups could be crosslinked with a thioaldehyde-containing molecule to create a dense, self-healing adhesive. rsc.org While research has demonstrated this with benzaldehyde-terminated polymers, a similar principle could apply to this compound. rsc.org

Table 1: Potential Thiol-Containing Polymers for Crosslinking with this compound

| Polymer Backbone | Thiol Functionalization Method | Potential Application |

| Poly(ethylene glycol) (PEG) | Esterification or etherification with thiol-containing acids/alcohols | Hydrogels for biomedical applications |

| Hyaluronic acid | Carbodiimide chemistry to attach thiol-containing amines | Scaffolds for tissue engineering nih.gov |

| Chitosan | Reaction with thioglycolic acid | Drug delivery systems nih.gov |

| Dextran | Modification with N-acetyl-L-cysteine | Bioadhesives |

This table is theoretical and based on established methods for functionalizing polymers with thiol groups.

Polymers incorporating the this compound moiety could potentially exhibit responsiveness to various stimuli. The reactivity of the thioaldehyde groups could be exploited to create materials that respond to changes in pH, temperature, or the presence of specific chemical species. For example, the thioacetal linkages formed during crosslinking could be designed to be cleavable under certain conditions, leading to a degradation of the material and release of an encapsulated substance.

The high reactivity of aldehyde (and by extension, thioaldehyde) groups allows for the functionalization of polymers with a wide range of molecules, including those that are photo- or electro-labile. researchgate.net This could pave the way for the development of materials that change their shape or properties in response to light or electrical stimuli, finding use as actuators.

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The rigid piperazine (B1678402) ring and the reactive terminal groups of this compound make it a hypothetical building block for the construction of porous crystalline materials like MOFs and COFs.

In the synthesis of COFs, organic molecules with specific geometries are linked together via strong covalent bonds to form extended, porous networks. researchgate.netmdpi.com Piperazine-1,4-dicarboxaldehyde has been successfully used to synthesize triazine-based COFs. nih.gov In a similar vein, this compound could theoretically be used as a linker, reacting with multi-amine or other complementary building blocks to form a COF. The resulting framework would possess a unique chemical environment due to the presence of sulfur atoms within the pores.

For MOFs, which consist of metal ions or clusters connected by organic ligands, piperazine-based ligands have been shown to be effective in creating robust frameworks with high porosity. researchgate.netrsc.orgmdpi.comnih.govresearchgate.net While carboxylate groups are more commonly used to coordinate with metal centers, the nitrogen atoms of the piperazine ring can also play a role in the framework's structure. researchgate.netrsc.org A this compound ligand could potentially coordinate to metal centers through its nitrogen and sulfur atoms, leading to novel MOF topologies.

The properties of MOFs and COFs are highly dependent on the nature of their constituent building blocks. The incorporation of this compound into these frameworks would introduce sulfur atoms and a specific pore geometry, which could lead to enhanced adsorption and separation capabilities for certain molecules.

For example, piperazine-functionalized MOFs have demonstrated high methane (B114726) storage capacity. researchgate.netrsc.org The introduction of sulfur, a more polarizable atom than oxygen, could potentially enhance interactions with specific guest molecules, leading to improved selectivity in gas separation applications. Furthermore, piperazine-linked COFs have been investigated for their electrochemical properties and as extraction materials for environmental contaminants. researchgate.netnih.gov A COF derived from this compound could exhibit unique host-guest interactions due to the presence of the thioaldehyde-derived linkages.

Table 2: Comparison of Piperazine-1,4-dicarboxaldehyde and Hypothetical this compound as COF Building Blocks

| Feature | Piperazine-1,4-dicarboxaldehyde | This compound (Hypothetical) |

| Reactive Group | Aldehyde (-CHO) | Thioaldehyde (-CHS) |

| Resulting Linkage (with amine) | Imine (C=N) | Thioimine (C=N) or other sulfur-containing linkage |

| Known COF Synthesis | Yes, with melamine (B1676169) to form a triazine-based COF nih.gov | Not reported |

| Potential Pore Functionality | Nitrogen-rich | Nitrogen- and Sulfur-rich |

| Expected Stability of Linkage | Generally stable, can be reversible | Potentially less stable, more reactive |

Development of Optoelectronic Materials

Thiophene-based polymers are well-known for their semiconducting properties and are used in a variety of optoelectronic devices. researchgate.net While this compound itself is not a thiophene (B33073) derivative, the introduction of sulfur atoms into a polymer backbone can influence its electronic properties.

The aldehyde functionality has been introduced into thiophene-based polymers to allow for further chemical modification and to enhance adhesion to electrode surfaces like indium tin oxide (ITO). researchgate.net Similarly, the thioaldehyde groups of this compound could serve as reactive sites for grafting other functional molecules onto a polymer chain or for crosslinking semiconducting polymers. This could be a strategy to tune the electronic properties of the material or to improve the performance and stability of organic electronic devices. The development of such materials would depend on the successful incorporation of the this compound unit into a larger conjugated polymer system, a feat that has not yet been reported in the scientific literature.

Chromophoric and Fluorophoric Properties of Thioaldehyde Derivatives

The thioaldehyde group, the sulfur analogue of an aldehyde, is known to be highly reactive and generally unstable unless stabilized by steric or electronic factors. tandfonline.comwikipedia.orgwikipedia.org This reactivity, however, also imparts distinct electronic properties that can be harnessed for chromophoric and fluorophoric applications. The carbon-sulfur double bond (C=S) in thioaldehydes is a chromophore that absorbs light at longer wavelengths compared to its oxygen counterpart (C=O) due to the lower electronegativity and greater polarizability of sulfur. This often results in colored compounds. rsc.org

The stability of thioaldehydes can be enhanced through conjugation with electron-donating groups. rsc.org In the case of this compound, the nitrogen atoms of the piperazine ring can potentially provide some electronic stabilization to the thioaldehyde groups. The fluorescence properties of organic molecules are intrinsically linked to their electronic structure. The introduction of sulfur atoms can influence the photophysical properties, including fluorescence lifetime and quantum yield. nih.gov While many thio-compounds are known to be quenchers of fluorescence, careful molecular design can lead to highly fluorescent materials. beilstein-journals.org

Table 1: Comparison of General Spectroscopic Properties of Aldehydes and Thioaldehydes

| Property | Aldehydes (R-CHO) | Thioaldehydes (R-CHS) | Rationale for Difference |

| λmax (n→π) | Shorter wavelength | Longer wavelength | The energy gap between the n and π orbitals is smaller in the C=S bond compared to the C=O bond. |

| Color | Typically colorless | Often colored (e.g., orange, red) | Absorption in the visible region of the electromagnetic spectrum. rsc.org |

| Fluorescence | Variable, often fluorescent | Often non-fluorescent, but can be engineered to be fluorescent | The heavier sulfur atom can promote intersystem crossing, leading to quenching of fluorescence. |

Applications in Organic Light-Emitting Diodes (OLEDs) or Sensors

The unique electronic characteristics of sulfur-containing organic molecules make them promising candidates for use in organic light-emitting diodes (OLEDs). rsc.org The incorporation of sulfur can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical factor in designing efficient OLED materials. beilstein-journals.org The potential for this compound to act as a building block for larger conjugated systems could be explored for the development of novel emitters or charge-transport materials in OLED devices. semanticscholar.orgspie.org The ability to tune the electronic properties through derivatization of the piperazine ring or the thioaldehyde groups could lead to materials with desired emission colors and efficiencies.

Furthermore, the reactivity of the thioaldehyde groups could be exploited in the design of chemical sensors. rsc.org For instance, a sensor could be designed based on the change in fluorescence or color upon the reaction of the thioaldehyde with a specific analyte. nih.gov Thiol-based fluorescent probes are widely studied for the detection of various species. mdpi.comrsc.org The thioaldehyde functionality in this compound could potentially react with nucleophiles, leading to a measurable optical response. Thioacetal-based chemosensors have been developed for the detection of heavy metal ions like Hg2+, where the hydrolysis of the thioacetal to an aldehyde leads to a change in fluorescence. nih.gov A similar principle could be envisioned for sensors based on this compound.

Advanced Catalytic Systems

The structural features of this compound suggest its potential utility in the development of novel catalytic systems, both in organocatalysis and as a ligand for heterogeneous catalysis.

Organocatalysis Mediated by Thioaldehyde Functionality

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in synthetic chemistry. rsc.org Aldehydes and their derivatives can participate in various organocatalytic transformations. Thioaldehydes, being more electrophilic than their corresponding aldehydes, can be expected to exhibit enhanced reactivity in certain catalytic cycles. quora.com For instance, α-thioacetal aldehydes have been successfully employed as electrophilic partners in proline-catalyzed cross-aldol reactions, demonstrating the utility of thio-functionalized aldehydes in organocatalysis. researchgate.netorganic-chemistry.org

The bifunctional nature of this compound, with its two thioaldehyde groups, could allow it to act as a catalyst in reactions where the simultaneous activation of two substrates is beneficial. The piperazine backbone provides a defined spatial arrangement of the two catalytic groups, which could lead to interesting stereochemical outcomes in asymmetric catalysis. The development of chiral catalysts based on the piperazine scaffold is a well-established field. mdpi.com

Ligands for Heterogeneous Catalysis

The piperazine core and the sulfur atoms of the thioaldehyde groups in this compound make it a potential ligand for the stabilization of metal nanoparticles or for coordination to metal centers in heterogeneous catalysts. Thioether-containing ligands have been increasingly used in catalysis. bohrium.comresearchgate.net The sulfur atoms can coordinate to metal surfaces, providing a means to anchor catalytic species.

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their recyclability and practical utility. nih.gov Piperazine-bridged molybdenum(VI) polymers have been shown to be effective and recyclable catalysts for oxidation reactions. researchgate.net Similarly, this compound could be polymerized or grafted onto a support material to create a robust and reusable heterogeneous catalyst. The presence of two thioaldehyde groups offers the possibility of creating cross-linked polymeric structures with embedded metal catalysts. The lability of thiol ligands can also play a crucial role in the catalytic cycle, acting as transient cooperative ligands. nih.gov

Surface Functionalization and Coating Technologies

The modification of material surfaces to impart specific properties is a cornerstone of modern materials science. The chemical reactivity of this compound suggests its potential as a versatile molecule for surface functionalization.

Grafting this compound onto Substrates

The thioaldehyde groups in this compound are expected to be reactive towards a variety of functional groups, enabling the covalent attachment of this molecule to different substrates. For example, the thioaldehyde can react with amines to form thioimines or with thiols in a variety of reactions. Thiol-ene click chemistry is a well-established method for surface functionalization, valued for its efficiency and mild reaction conditions. nih.govnih.gov

The bifunctional nature of this compound allows it to act as a linker or cross-linker in the formation of surface coatings. One thioaldehyde group could be used to attach the molecule to a substrate, while the other remains available for further functionalization or for creating a cross-linked network. This could be used to create surfaces with specific wetting properties, biocompatibility, or to immobilize other molecules of interest, such as biomolecules or catalysts. The introduction of aldehyde groups onto nanoparticle surfaces has been shown to be a valuable strategy for their further functionalization. cd-bioparticles.net A similar approach using the more reactive thioaldehyde groups could offer new possibilities for creating functional nanomaterials.

Table 2: Potential Reactions for Grafting this compound onto Surfaces

| Surface Functional Group | Potential Reaction with Thioaldehyde | Resulting Linkage |

| Amine (-NH2) | Thio-imine formation | Thio-imine (-CH=N-) |

| Thiol (-SH) | Thioacetal formation | Thioacetal (-CH(SR)S-) |

| Activated Alkenes | Thia-Diels-Alder reaction | Dihydrothiopyran ring |

| Nucleophiles | Nucleophilic addition | C-Nu bond and S-H group |

Despite a comprehensive search for scientific literature, no research articles or data specifically detailing the use of "this compound" for the creation of self-assembled monolayers (SAMs) were found. Consequently, the potential applications and specific surface properties related to this particular compound in the context of SAMs cannot be described at this time.

The search did yield information on other piperazine derivatives and their diverse applications, as well as general principles of SAM formation using other thiol-containing molecules. However, without direct studies on this compound, any discussion on its role in forming SAMs with specific surface properties would be speculative and fall outside the required scope of this article. Further research is required to explore the potential of this specific chemical compound in the field of materials science and surface engineering.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.